molecular formula C4H10N4O B14398727 Methyl N-(hydrazinylidenemethyl)-N-methylcarbamimidate CAS No. 88423-38-5

Methyl N-(hydrazinylidenemethyl)-N-methylcarbamimidate

Cat. No.: B14398727
CAS No.: 88423-38-5
M. Wt: 130.15 g/mol
InChI Key: UGQBGGVVMMNCEG-UHFFFAOYSA-N
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Description

Methyl N-(hydrazinylidenemethyl)-N-methylcarbamimidate is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a hydrazinylidene group and a methylcarbamimidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(hydrazinylidenemethyl)-N-methylcarbamimidate typically involves the reaction of hydrazine derivatives with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Preparation of Hydrazine Derivative: Hydrazine is reacted with an appropriate aldehyde or ketone to form the hydrazone intermediate.

    Reaction with Methyl Isocyanate: The hydrazone intermediate is then reacted with methyl isocyanate to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(hydrazinylidenemethyl)-N-methylcarbamimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

Methyl N-(hydrazinylidenemethyl)-N-methylcarbamimidate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl N-(hydrazinylidenemethyl)-N-methylcarbamimidate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-methylcarbamimidate: Shares the carbamimidate moiety but lacks the hydrazinylidene group.

    Hydrazinylidenemethyl derivatives: Compounds with similar hydrazinylidene groups but different substituents.

Uniqueness

Methyl N-(hydrazinylidenemethyl)-N-methylcarbamimidate is unique due to its combination of the hydrazinylidene group and the methylcarbamimidate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

88423-38-5

Molecular Formula

C4H10N4O

Molecular Weight

130.15 g/mol

IUPAC Name

methyl N-methanehydrazonoyl-N-methylcarbamimidate

InChI

InChI=1S/C4H10N4O/c1-8(3-7-6)4(5)9-2/h3,5H,6H2,1-2H3

InChI Key

UGQBGGVVMMNCEG-UHFFFAOYSA-N

Canonical SMILES

CN(C=NN)C(=N)OC

Origin of Product

United States

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